molecular formula C15H14N4O2S B2902439 2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid CAS No. 743445-05-8

2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid

Cat. No.: B2902439
CAS No.: 743445-05-8
M. Wt: 314.36
InChI Key: YCTKSTRKDLGOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid” are currently unknown. The compound is a derivative of the triazolopyrimidine class , which is known to interact with various biological targets

Mode of Action

It is known that triazolopyrimidines can form hydrogen bonds with different targets , which could potentially lead to changes in the target’s function or structure. The specific interactions and resulting changes for this compound would depend on its specific targets.

Biochemical Pathways

Triazolopyrimidines have been reported to inhibit the hypoxanthine-guanine-phosphoribosyl transferase enzyme

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-7-10(2)19-14(16-9)17-15(18-19)22-8-11-5-3-4-6-12(11)13(20)21/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTKSTRKDLGOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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